The Application Scientist's Guide to 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: Synthesis, Reactivity, and Agrochemical Utility
The Application Scientist's Guide to 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: Synthesis, Reactivity, and Agrochemical Utility
Executive Summary
In the realm of advanced organic synthesis, polyfluorinated aromatic aldehydes represent a highly specialized and crucial class of synthons. Among these, 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde (CAS 91162-06-0) stands out as a critical intermediate, particularly in the agrochemical and pharmaceutical sectors[1]. The presence of four fluorine atoms on the aromatic ring fundamentally alters the electronic landscape of the molecule, enhancing metabolic stability, increasing hydrophobicity, and dramatically increasing the electrophilicity of the aldehyde carbon[1].
As a Senior Application Scientist, understanding the causality behind this compound's reactivity is paramount. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, downstream protocols, and its pivotal role in generating next-generation pyrethroid insecticides like Profluthrin and Tefluthrin[2][3].
Physicochemical and Electronic Profiling
The unique reactivity of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde is dictated by the strong electron-withdrawing inductive effect (-I) of the four fluorine atoms. This effect creates a high degree of positive charge on the carbonyl carbon, significantly lowering the activation energy required for initial nucleophilic attack[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde |
| CAS Registry Number | 91162-06-0[4] |
| Molecular Formula | C8H4F4O[4] |
| Molecular Weight | 192.11 g/mol |
| SMILES | CC1=C(F)C(F)=C(C=O)C(F)=C1F[4] |
| Physical State | Solid[1] |
| Monoisotopic Mass | 192.01982 Da[5] |
Causality Insight: While the fluorine atoms withdraw electron density via the sigma framework (-I effect), they also possess lone pairs that can donate electron density via resonance (+M effect). However, in the meta and ortho positions relative to the aldehyde, the inductive effect overwhelmingly dominates, rendering the carbonyl highly susceptible to nucleophilic addition and reduction, while making electrophilic aromatic substitution (EAS) on the ring practically impossible.
Synthetic Methodologies and Upstream Pathways
De novo synthesis of highly substituted fluorinated benzenes is notoriously difficult due to regioselectivity challenges. Therefore, the industrial and laboratory-scale synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde relies on functional group interconversions from pre-formed fluorinated precursors[6].
Figure 1: Multi-step synthetic pathway to 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde.
Protocol 1: Selective Oxidation to the Aldehyde
To obtain the aldehyde without over-oxidation to 2,3,5,6-tetrafluoro-4-methylbenzoic acid, a mild and selective oxidation of the corresponding benzyl alcohol is required[1].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Reagent Addition: Cool the reaction mixture to 0°C. Slowly add 1.2 equivalents of Pyridinium Chlorochromate (PCC) or utilize Swern oxidation conditions (Oxalyl chloride, DMSO, Triethylamine).
-
Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature. Monitor via TLC. Causality: The electron-deficient ring stabilizes the alcohol, requiring a robust but non-aqueous oxidant to prevent the formation of the carboxylic acid hydrate.
-
Workup: Filter the reaction mixture through a pad of Celite to remove chromium salts (if using PCC). Wash the filtrate with saturated aqueous NaHCO3, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure solid aldehyde.
Downstream Reactivity and Protocols
The aldehyde functional group serves as a versatile handle for constructing diverse molecular architectures[1].
Protocol 2: Direct Reduction to Benzyl Alcohol
The reduction of the aldehyde back to the primary alcohol is a fundamental transformation for introducing new functionalities, particularly ester linkages required for agrochemicals[1].
Step-by-Step Methodology:
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Solvation: Dissolve 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde in absolute methanol at 0°C.
-
Reduction: Slowly add 1.1 equivalents of Sodium Borohydride (NaBH4) in small portions. Causality: The highly electrophilic carbonyl carbon undergoes rapid hydride attack. NaBH4 is perfectly chemoselective; it reduces the aldehyde efficiently without risking the defluorination of the aromatic ring, which could occur with stronger reducing agents like LiAlH4 at elevated temperatures.
-
Quenching: After 30 minutes, quench the reaction carefully with a 1M HCl solution to neutralize excess hydride and protonate the alkoxide intermediate[1].
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, and evaporate the solvent to yield 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.
Agrochemical Applications: The Pyrethroid Connection
The primary industrial application of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde is its role as a key intermediate in the production of potent synthetic pyrethroid insecticides[1]. The tetrafluorinated benzyl moiety is a core component that imparts specific pharmacokinetic and physical properties to the final active ingredients.
Figure 2: Divergent synthesis of pyrethroid insecticides from the aldehyde synthon.
Profluthrin (Household & Sanitary Insecticide)
Profluthrin (CAS 223419-20-3) utilizes the 2,3,5,6-tetrafluoro-4-methylbenzyl moiety to achieve a high vapor pressure combined with low mammalian toxicity[2].
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Mechanism & Causality: The fluorinated ring significantly increases the volatility of the molecule compared to non-fluorinated analogs. This makes Profluthrin highly effective as a vapor-acting moth proofer against fabric pests (Tineola bisselliella) and sanitary pests like mosquitoes[2]. Furthermore, the fluorine atoms block primary sites of oxidative metabolism (cytochrome P450 degradation) in insects, prolonging the insecticide's efficacy.
Tefluthrin (Agricultural Soil Insecticide)
Tefluthrin (CAS 79538-32-2) is a soil-active pyrethroid effective against Coleoptera, Lepidoptera, and Diptera[3][7].
-
Mechanism & Causality: In agricultural settings, soil persistence is required. The robust C-F bonds provided by the tetrafluorobenzyl moiety resist rapid microbial and hydrolytic degradation in the soil[8]. It acts by mimicking natural pyrethrins, disrupting the voltage-gated sodium channels in insect nerve cells, leading to paralysis and death[3].
Safety, Handling, and Storage Protocols
As a highly reactive, fluorinated aromatic aldehyde, 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde requires stringent safety protocols to ensure researcher integrity and compound stability.
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Storage: Must be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight and strong oxidizing agents[3]. The electrophilic nature of the compound makes it susceptible to slow oxidation to the carboxylic acid if exposed to atmospheric oxygen over prolonged periods.
-
Handling: Handle only under a chemical fume hood. The compound is a solid, but dust formation must be avoided to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles (OSHA 29 CFR 1910.133 or EN166 compliant), chemically resistant gloves, and a lab coat to prevent skin exposure.
References
- Benchchem: 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde | 91162-06-0 | Benchchem: Utilization in the Synthesis of Agrochemicals. Benchchem.
- EnamineStore: EN300-8110588 - 2,3,5,6-tetrafluoro-4-methylbenzaldehyde. EnamineStore.
- Sigma-Aldrich: 4-methylbenzaldehyde - 2,3,5,6-tetrafluoro-4-methylbenzaldehyde. Sigma-Aldrich.
- PubChemLite: 91162-06-0 (C8H4F4O)
- Benchchem: Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde and Its Precursors. Benchchem.
- Changzhou Kangmei Chemical Industry Co., Limited: Profluthrin Properties and Efficacy. Kangmei.
- Shanghai Skyblue Chemical Co., Ltd: Tefluthrin Composition and Uses. Skybluechem.
- Zhuoer Chemical: High Quality Insecticide Tefluthrin CAS 79538-32-2 Manufacturer and Supplier. Zhuoerchem.
- PubChem: 2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Profluthrin (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]
- 3. High Quality Insecticide Tefluthrin CAS 79538-32-2 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 4. EnamineStore [enaminestore.com]
- 5. PubChemLite - 91162-06-0 (C8H4F4O) [pubchemlite.lcsb.uni.lu]
- 6. 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde | 91162-06-0 | Benchchem [benchchem.com]
- 7. Tefluthrin ,China Tefluthrin Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 8. 2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate | C17H14ClF7O2 | CID 5281874 - PubChem [pubchem.ncbi.nlm.nih.gov]
